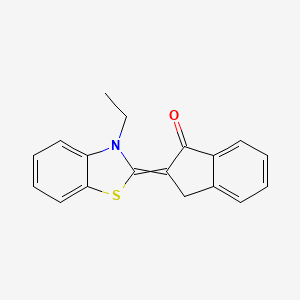
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 3-ethyl-1,3-benzothiazol-2(3H)-one with an appropriate indanone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the indanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-1,3-benzothiazol-2(3H)-one
- 3-Methyl-1,3-benzothiazol-2(3H)-one
- 6-Bromo-3-ethyl-1,3-benzothiazol-2(3H)-one
Uniqueness
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the benzothiazole and indanone moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
293329-20-1 |
|---|---|
Formule moléculaire |
C18H15NOS |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C18H15NOS/c1-2-19-15-9-5-6-10-16(15)21-18(19)14-11-12-7-3-4-8-13(12)17(14)20/h3-10H,2,11H2,1H3 |
Clé InChI |
JJMLIWLLMFGBHX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=C3CC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
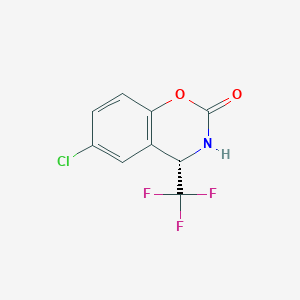
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
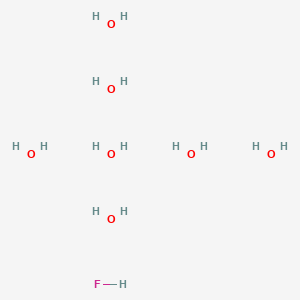
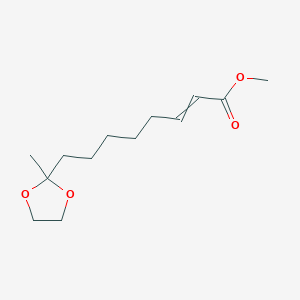
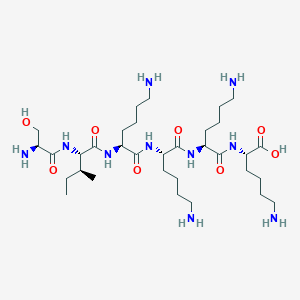
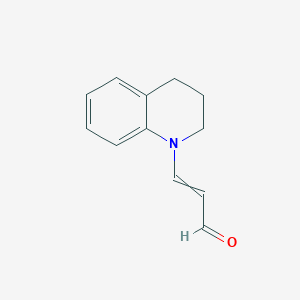


![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)



